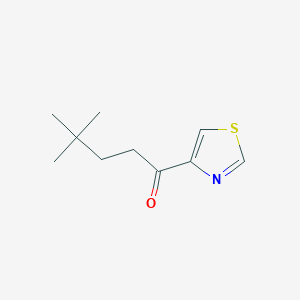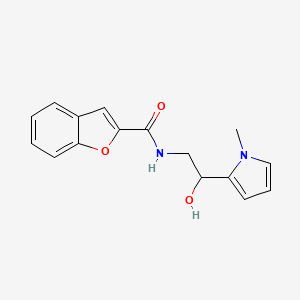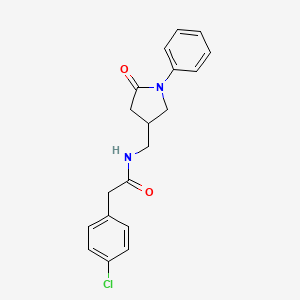
2-(4-chlorophenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide, also known as CPPA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPPA belongs to the class of pyrrolidine compounds, which have been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of 2-(4-chlorophenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These compounds have demonstrated moderate to good activity, indicating their potential as lead compounds for developing new antibacterial agents (Desai et al., 2008). Another study highlighted the synthesis of novel thiazolidinone and acetidinone derivatives showing antimicrobial activity against different micro-organisms, further supporting the potential of these compounds in antimicrobial applications (Mistry et al., 2009).
Therapeutic Effects
One study explored the therapeutic effects of a novel anilidoquinoline derivative of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for Japanese encephalitis (Ghosh et al., 2008).
Synthesis of New Compounds
Research has also focused on the synthesis of new compounds using 2-(4-chlorophenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide as a precursor. For example, studies have synthesized new thiazolidinone derivatives, evaluated for their antibacterial and antifungal activities. Some derivatives were found to be active against all tested bacterial and fungal strains, highlighting the versatility of this compound in synthesizing new bioactive molecules (Kumar et al., 2012).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-8-6-14(7-9-16)10-18(23)21-12-15-11-19(24)22(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRNEQPXFXDAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

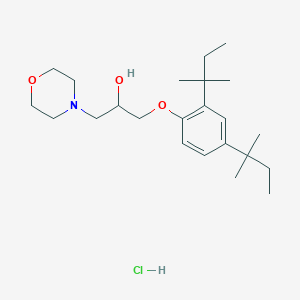
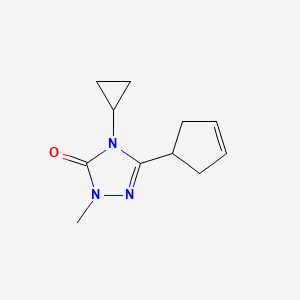
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
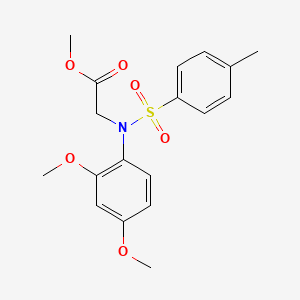
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

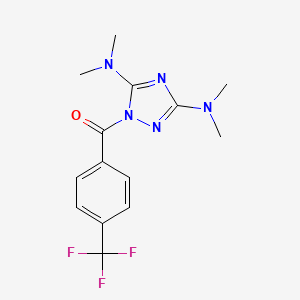
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
